GABA-T Inhibition Potency: 1-Phenyl-1-propylhydrazine vs. Phenelzine vs. Phenylvalerylhydrazine in Rat Brain
In a direct head-to-head study using rat brain homogenates, the monoamine oxidase inhibitors phenelzine, phenylpropylhydrazine, and phenylvalerylhydrazine were compared for their ability to inhibit γ-aminobutyrate transaminase (GABA-T) [1]. Phenylpropylhydrazine reduced GABA-T activity to 49% of the control value, representing greater GABA-T inhibition than phenelzine (58% of control) and comparable to phenylvalerylhydrazine (48% of control) [1]. The differential GABA-T inhibition was associated with a marked elevation of brain GABA levels [1]. This rank order of GABA-T inhibition potency (phenylvalerylhydrazine ≈ phenylpropylhydrazine > phenelzine) demonstrates that the propyl chain length and substitution pattern modulate GABAergic effects independently of MAO inhibition.
| Evidence Dimension | GABA-T residual activity (% of control) in rat brain |
|---|---|
| Target Compound Data | 49% of control (phenylpropylhydrazine) |
| Comparator Or Baseline | Phenelzine: 58% of control; Phenylvalerylhydrazine: 48% of control |
| Quantified Difference | Phenylpropylhydrazine achieves 9 percentage points greater GABA-T inhibition than phenelzine (49% vs. 58% residual activity) |
| Conditions | Rat brain homogenate, ex vivo GABA-T activity assay (Popov & Matthies, J. Neurochem. 1969) |
Why This Matters
For researchers investigating dual MAO/GABA-T inhibition, phenylpropylhydrazine offers a quantitatively distinct GABA-T inhibition profile compared to the clinically used phenelzine, which may be relevant for experimental models of epilepsy, anxiety, or neuroprotection where GABAergic tone is critical.
- [1] Popov, N.; Matthies, H. Some Effects of Monoamine Oxidase Inhibitors on the Metabolism of γ-Aminobutyric Acid in Rat Brain. Journal of Neurochemistry 1969, 16(6), 899-907. DOI: 10.1111/j.1471-4159.1969.tb08978.x View Source
